molecular formula C7H11N3O2 B1379949 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid CAS No. 1462273-20-6

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1379949
CAS No.: 1462273-20-6
M. Wt: 169.18 g/mol
InChI Key: IXBXTYHVOPUUSF-UHFFFAOYSA-N
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Description

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is an organic compound characterized by the presence of an amino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, dihydropyrazole derivatives, and various substituted amides .

Scientific Research Applications

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(1H-pyrazol-4-yl)acetic acid: Lacks the methyl groups on the pyrazole ring.

    2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: Has additional methyl groups on the pyrazole ring.

Uniqueness

2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 1,5-dimethyl groups can enhance its stability and interaction with molecular targets compared to its analogs .

Properties

IUPAC Name

2-amino-2-(1,5-dimethylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-5(3-9-10(4)2)6(8)7(11)12/h3,6H,8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBXTYHVOPUUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 3
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 4
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 5
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid
Reactant of Route 6
2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid

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